![molecular formula C21H16ClFN2O3S2 B2718555 (3Z)-3-{[(4-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894687-20-8](/img/structure/B2718555.png)
(3Z)-3-{[(4-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
(3Z)-3-{[(4-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H16ClFN2O3S2 and its molecular weight is 462.94. The purity is usually 95%.
BenchChem offers high-quality (3Z)-3-{[(4-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-3-{[(4-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Synthesis Techniques
Research on related thiophene and thiazine derivatives emphasizes advanced synthesis techniques and structural analysis. For example, the study on thieno-fused heterocycles highlights diverse routes for synthesizing nitrogen and oxygen heterocycles with potential applications in material science and pharmacology. These synthesis pathways often involve intramolecular heteroannulation and can lead to compounds with significant biological activity (Acharya et al., 2017).
Electronic and Nonlinear Optical Properties
The study of heterocyclic derivatives provides insights into the electronic and nonlinear optical properties of similar compounds. Theoretical and experimental analyses reveal details about ionization potential, electron affinity, and other electronic parameters that could be relevant for applications in optoelectronics and materials science (Beytur & Avinca, 2021).
Intermolecular Interactions
Research focusing on intermolecular interactions , such as lp⋯π in derivatives of 1,2,4-triazoles, underlines the importance of understanding these forces in designing molecules with desired properties. The study provides a comprehensive analysis of how these interactions influence molecule stability and reactivity, which could be crucial for developing new materials or pharmaceuticals (Shukla et al., 2014).
Potential Applications in Asymmetric Organocatalysis
Innovative uses for related compounds in asymmetric organocatalysis demonstrate their versatility. Compounds with benzothiadiazine skeletons have been developed as hydrogen-bond donor catalysts, showing high enantioselectivity in reactions. This suggests potential applications in synthetic organic chemistry, where selectivity and efficiency are paramount (Inokuma et al., 2011).
properties
IUPAC Name |
(3Z)-3-[[(4-chlorophenyl)methylamino]methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3S2/c22-16-6-4-14(5-7-16)11-24-12-19-20(26)21-18(8-9-29-21)25(30(19,27)28)13-15-2-1-3-17(23)10-15/h1-10,12,24H,11,13H2/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUMEPUQDWCYQS-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C(=O)C(=CNCC4=CC=C(C=C4)Cl)S2(=O)=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C(=O)/C(=C/NCC4=CC=C(C=C4)Cl)/S2(=O)=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-{[(4-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide |
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